4,7-Dichloro-2-methylquinazoline
Overview
Description
4,7-Dichloro-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions and a methyl group at the 2nd position of the quinazoline ring. This compound is a pale yellow crystalline solid and has a molecular formula of C9H6Cl2N2 with a molecular weight of 213.06 g/mol. It is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4,7-Dichloro-2-methylquinazoline involves several steps. One common method includes the reaction of 2-amino-4,7-dichlorobenzonitrile with acetic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization . Industrial production methods often involve multi-step reactions with specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
4,7-Dichloro-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dichloro-2-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents.
Industry: In industrial research, it is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
4,7-Dichloro-2-methylquinazoline can be compared with other similar compounds, such as:
4,7-Dichloro-2-methylquinoline: This compound has a similar structure but lacks the nitrogen atoms in the quinazoline ring, which can affect its chemical reactivity and biological activity.
2-Methylquinazoline: This compound does not have chlorine atoms, which can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
4,7-dichloro-2-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCQIVDMWQRGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482124 | |
Record name | 4,7-dichloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38154-43-7 | |
Record name | 4,7-Dichloro-2-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38154-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-dichloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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